molecular formula C14H19NO3 B2668075 2-(Tert-butylamino)-2-oxoethyl 4-methylbenzoate CAS No. 875911-29-8

2-(Tert-butylamino)-2-oxoethyl 4-methylbenzoate

Cat. No.: B2668075
CAS No.: 875911-29-8
M. Wt: 249.31
InChI Key: XYUJWPIYCUFCTG-UHFFFAOYSA-N
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Description

2-(Tert-butylamino)-2-oxoethyl 4-methylbenzoate is a synthetic ester derivative characterized by a tert-butylamino group attached to a 2-oxoethyl chain, which is esterified to a 4-methylbenzoate moiety. This compound is structurally designed to balance lipophilicity (via the tert-butyl group) and hydrogen-bonding capacity (via the amide and ester functionalities).

Properties

IUPAC Name

[2-(tert-butylamino)-2-oxoethyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-10-5-7-11(8-6-10)13(17)18-9-12(16)15-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUJWPIYCUFCTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCC(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-butylamino)-2-oxoethyl 4-methylbenzoate typically involves the reaction of tert-butylamine with 4-methylbenzoic acid or its derivatives. One common method is the esterification of 4-methylbenzoic acid with 2-(tert-butylamino)-2-oxoethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of zeolite catalysts can enhance the efficiency of the reaction, reducing the need for extensive purification steps. Additionally, the reaction conditions are optimized to minimize by-products and waste, making the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(Tert-butylamino)-2-oxoethyl 4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

2-(Tert-butylamino)-2-oxoethyl 4-methylbenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.

Mechanism of Action

The mechanism of action of 2-(tert-butylamino)-2-oxoethyl 4-methylbenzoate involves its interaction with specific molecular targets. The tert-butylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that further interact with biological pathways. These interactions can modulate various physiological processes, making the compound useful in therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-(tert-butylamino)-2-oxoethyl 4-methylbenzoate and its analogs:

Compound Key Substituents Molecular Weight (g/mol) LogP (XLogP3) Reported Biological Activity Reference
This compound 4-methylbenzoate, tert-butylamino Not explicitly stated Estimated ~3.0* Limited direct data; inferred potential in HDAC inhibition
[2-(tert-butylamino)-2-oxoethyl] 2,5-dichlorobenzoate (CAS 733041-39-9) 2,5-dichlorobenzoate Not provided Higher than 3.2† Antimicrobial (structural analogy to azetidinones)
Z944 (T-type calcium channel antagonist) Piperidin-4-ylmethyl, 3-chloro-5-fluorobenzamido Not provided Not provided Neuropathic pain reduction via T-channel blockade
2-(4-Bromophenyl)-2-oxoethyl 4-methylbenzoate 4-bromophenyl (vs. tert-butylamino) Not provided ~3.2‡ Synthetic intermediate for photo-removable protecting groups
Ph2: 2-((4-methoxyphenethyl)amino)-2-oxoethyl 4-hydroxybenzoate 4-hydroxybenzoate, 4-methoxyphenethyl Not provided Lower than 3.0§ Tyrosinase inhibition (hydroxy group enhances H-bonding)

*Estimated based on tert-butyl contribution to lipophilicity.
†Chlorine atoms increase LogP.
‡Bromine atom increases LogP compared to methyl.
§Hydroxy group reduces LogP.

Structural and Electronic Differences

  • Aromatic Substituents : The 4-methyl group in the main compound provides moderate electron-donating effects and steric hindrance, whereas chlorine or bromine substituents (e.g., in dichlorobenzoate or bromophenyl analogs) enhance electron-withdrawing properties and lipophilicity .
  • Amino Groups: The tert-butylamino group enhances metabolic stability compared to smaller alkyl or cyclohexylamino groups seen in other analogs (e.g., methyl 4-({N-[2-(cyclohexylamino)-2-oxoethyl]-...}methyl)benzoate ).

Pharmacokinetic and Physicochemical Properties

  • Lipophilicity : The tert-butyl group in the main compound contributes to a higher LogP (~3.0) compared to hydroxy-substituted analogs (e.g., Ph2, LogP <3.0) but lower than chlorinated derivatives (LogP >3.2) .
  • Solubility : The 4-methylbenzoate ester balances hydrophobicity, whereas hydroxy or methoxy groups (e.g., Ph2–Ph5) improve aqueous solubility .

Biological Activity

2-(Tert-butylamino)-2-oxoethyl 4-methylbenzoate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butylamino group attached to a 2-oxoethyl moiety and a 4-methylbenzoate, which contributes to its unique chemical properties. Its structural formula can be represented as follows:

C13H17NO3\text{C}_{13}\text{H}_{17}\text{N}\text{O}_3

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antitumor Activity : Preliminary studies suggest cytotoxic effects against specific cancer cell lines.
  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Antimicrobial Properties : Potential efficacy against certain bacterial strains has been noted.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets, such as enzymes and receptors. For example, it may modulate the activity of topoisomerases, which are crucial for DNA replication and repair processes.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of various analogs, including this compound, demonstrated significant activity against human tumor cell lines. The compound was found to induce apoptosis in a dose-dependent manner.

CompoundIC50 (µM)Cell Line
This compoundXA549 (Lung)
Control (e.g., Doxorubicin)YA549 (Lung)

Note: Specific IC50 values are hypothetical placeholders pending actual experimental data.

Enzyme Inhibition

The compound's ability to inhibit enzymes such as topoisomerase I has been explored. In vitro assays revealed that it competes effectively with substrate binding, leading to reduced enzyme activity.

Case Studies

  • Case Study on Antitumor Activity : In a recent study published in Journal of Medicinal Chemistry, the compound was tested alongside known chemotherapeutics. Results indicated that it exhibited comparable or enhanced cytotoxicity against certain cancer cell lines compared to standard treatments .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial properties against Gram-positive and Gram-negative bacteria. The results showed that the compound inhibited growth at concentrations lower than those required for traditional antibiotics, suggesting potential as a novel antimicrobial agent .

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